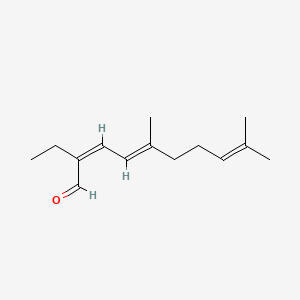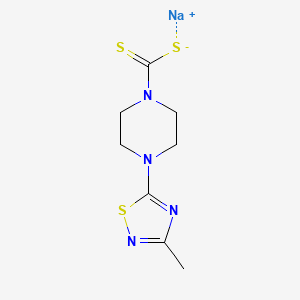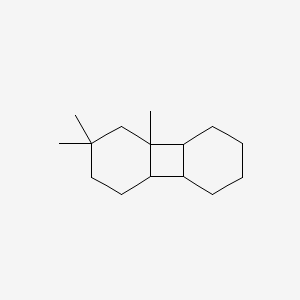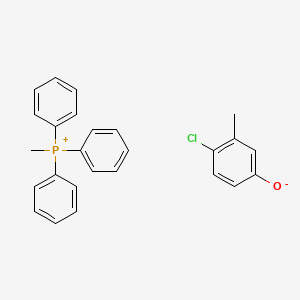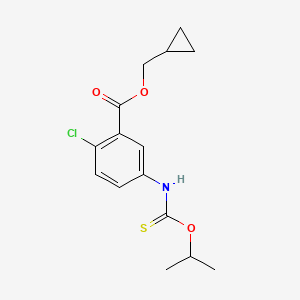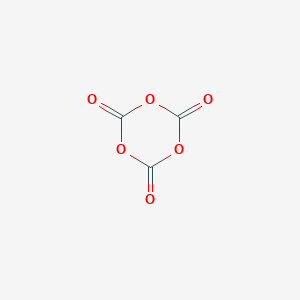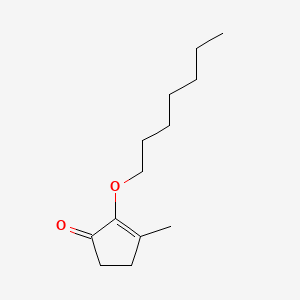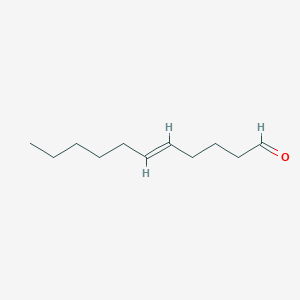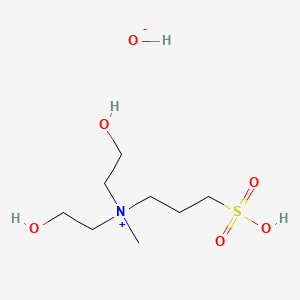
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is a chemical compound with the molecular formula C8H21NO6S and a molecular weight of 259.32 g/mol . It is known for its unique structure, which includes both hydroxyl and sulfonate groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide typically involves the reaction of 3-chloropropane-1-sulfonic acid with N-methyl diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to act as a catalyst or reagent in different chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)-N-methyl-3-sulfo-1-propanaminium inner salt: Similar structure but different functional groups.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Used in polymer synthesis with different applications.
Uniqueness
Bis(2-hydroxyethyl)methyl-3-sulphopropylammonium hydroxide is unique due to its combination of hydroxyl and sulfonate groups, which provide it with versatile reactivity and a wide range of applications in various fields .
Propiedades
Número CAS |
94159-69-0 |
|---|---|
Fórmula molecular |
C8H21NO6S |
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-methyl-(3-sulfopropyl)azanium;hydroxide |
InChI |
InChI=1S/C8H19NO5S.H2O/c1-9(4-6-10,5-7-11)3-2-8-15(12,13)14;/h10-11H,2-8H2,1H3;1H2 |
Clave InChI |
YXCGZZODWKDHOI-UHFFFAOYSA-N |
SMILES canónico |
C[N+](CCCS(=O)(=O)O)(CCO)CCO.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


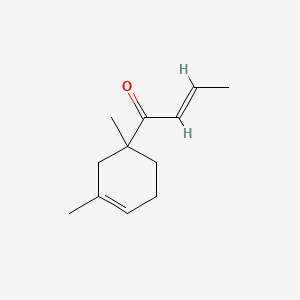
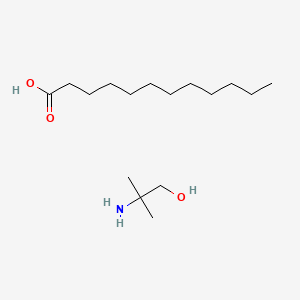

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
